4-Hydroxyquinazoline-8-carbonitrile
Overview
Description
4-Hydroxyquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a hydroxyl group at the 4-position and a cyano group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxyquinazoline-8-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a biomarker of tumor proliferation and is highly expressed in many human tumor cell lines .
Mode of Action
This compound, as a small molecule tyrosine kinase inhibitor, interacts with EGFR . It binds to EGFR specifically, causing specific death of specific tumor cells and leaving other cells unaffected .
Biochemical Pathways
The compound affects the Poly (ADP-ribose) polymerase (PARP) pathway . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . The compound dose-dependently suppresses the intracellular PAR formation and enhances the γH2AX aggregation .
Result of Action
The compound has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It stimulates the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that the compound significantly suppressed tumor growth .
Biochemical Analysis
Biochemical Properties
4-Hydroxyquinazoline-8-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks and maintaining chromosome integrity. This compound interacts with PARP1, the most abundant PARP enzyme, by binding to its catalytic domain, thereby inhibiting its activity. This interaction prevents the PARylation of nuclear proteins such as histones, RNA polymerases, DNA polymerases, and DNA ligases, which are essential for DNA repair .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In primary PARPi-resistant cell lines, this compound derivatives have demonstrated superior cytotoxicity, suppressing intracellular PAR formation and enhancing γH2AX aggregation. This compound stimulates the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating kinase cascades and transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PARP inhibitor, this compound binds to the catalytic domain of PARP1, preventing the enzyme from repairing DNA damage. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. The compound also stimulates the formation of ROS and the depolarization of the mitochondrial membrane, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under normal conditions, with its cytotoxic effects being dose-dependent. Long-term studies have shown that this compound can significantly suppress tumor growth in vivo at a dose of 25 mg/kg, with no acute toxicity observed
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and apoptosis. The compound interacts with enzymes such as PARP1, which is responsible for the PARylation of nuclear proteins involved in DNA repair. By inhibiting PARP1, this compound disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound stimulates the formation of ROS, which can further impact metabolic flux and metabolite levels .
Subcellular Localization
This compound is localized in the nucleus, where it exerts its inhibitory effects on PARP1. The compound’s subcellular localization is crucial for its activity, as it needs to interact with nuclear proteins involved in DNA repair. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-8-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitriles under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with formamide, followed by hydroxylation at the 4-position . Another approach involves the use of malonic acid equivalents in the presence of anilines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinazolinone derivatives.
Reduction: The cyano group at the 8-position can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Hydroxyquinazoline-8-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the cyano group at the 8-position.
Quinazolinone derivatives: Differ in the substitution pattern and functional groups attached to the quinazoline core
Uniqueness: 4-Hydroxyquinazoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and cyano groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
4-oxo-3H-quinazoline-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQABABXGUUNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697394 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663194-04-5 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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